(4-Amino-1,3,5-triazin-2-yl)cyanamide
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Overview
Description
(4-Amino-1,3,5-triazin-2-yl)cyanamide is a compound belonging to the class of 1,3,5-triazines, which are heterocyclic compounds containing nitrogen atoms at positions 1, 3, and 5 of a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-1,3,5-triazin-2-yl)cyanamide typically involves the reaction of cyanuric chloride with 4-aminobenzonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (4-Amino-1,3,5-triazin-2-yl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group at position 4 can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of bases such as sodium carbonate or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substituted Derivatives: Various substituted triazine derivatives.
Oxides and Amines: Depending on the reaction conditions, oxides or amines can be formed.
Scientific Research Applications
(4-Amino-1,3,5-triazin-2-yl)cyanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly in designing anticancer agents.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of (4-Amino-1,3,5-triazin-2-yl)cyanamide involves its interaction with various molecular targets. It is known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cellular processes, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and herbicides.
Uniqueness: (4-Amino-1,3,5-triazin-2-yl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form various derivatives through substitution reactions makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
88067-36-1 |
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Molecular Formula |
C4H4N6 |
Molecular Weight |
136.12 g/mol |
IUPAC Name |
(4-amino-1,3,5-triazin-2-yl)cyanamide |
InChI |
InChI=1S/C4H4N6/c5-1-7-4-9-2-8-3(6)10-4/h2H,(H3,6,7,8,9,10) |
InChI Key |
CVVVUSOSYUKIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC(=N1)NC#N)N |
Origin of Product |
United States |
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